molecular formula C21H18FN5O2 B2659744 N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-09-5

N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2659744
CAS RN: 1031650-09-5
M. Wt: 391.406
InChI Key:
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Description

“N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The compound is available for purchase.


Synthesis Analysis

The synthesis of such compounds often involves a [3 + 2] cyclization reaction . Photoredox catalysis has been used in the synthesis of a variety of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones .


Molecular Structure Analysis

The molecular formula of the compound is C20H18FN5 . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is part of the compound, is similar to the purine ring .


Chemical Reactions Analysis

The compound, being a part of the 1,2,4-triazolo[1,5-a]pyrimidine class, has been found to be involved in various chemical reactions. For example, it has been proposed as a possible surrogate of the purine ring . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

The average mass of the compound is 347.389 Da and the monoisotopic mass is 347.154633 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, also known as N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide:

Anticancer Research

This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The triazoloquinazoline scaffold is known for its anticancer properties, making it a promising candidate for developing new cancer therapies .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. Its unique structure allows it to target and inhibit the growth of various bacterial and fungal strains, which is crucial in the fight against antibiotic-resistant pathogens .

Anti-inflammatory Applications

Research has indicated that this compound can act as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are responsible for inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antitumor Activity

Beyond its general anticancer properties, this compound has shown specific antitumor activity against certain types of tumors. Its mechanism of action involves disrupting tumor cell metabolism and inducing apoptosis, making it a valuable candidate for targeted cancer therapies.

These applications highlight the diverse potential of N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide in various fields of scientific research. Each application opens up new avenues for developing innovative treatments and therapies.

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole [Biological activities of [1,2,4]triazolo 1,5- - Springer

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 1,2,4-triazoles have been found to exhibit a wide range of pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

properties

IUPAC Name

N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-14-5-3-4-12(10-14)18-19-24-21(29)16-9-8-13(11-17(16)27(19)26-25-18)20(28)23-15-6-1-2-7-15/h3-5,8-11,15,26H,1-2,6-7H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAIKCHOTHYAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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